

N-(2-Aminoethyl)-4-methylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-(2-Aminoethyl)-4-methylbenzenesulfonamide</i>
Cat. No.:	<i>B125896</i>

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An In-depth Technical Guide to **N-(2-Aminoethyl)-4-methylbenzenesulfonamide**

Authored by: Gemini, Senior Application Scientist Foreword

N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also commonly known as N-Tosylethylenediamine, is a bifunctional organic compound of significant interest to the scientific community. Its structure, incorporating both a primary amine and a sulfonamide moiety, makes it a versatile building block in synthetic organic chemistry and a valuable precursor in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Molecular Identity and Physicochemical Profile

N-(2-Aminoethyl)-4-methylbenzenesulfonamide is a crystalline solid at room temperature.^[1] The presence of the rigid p-toluenesulfonyl (tosyl) group and the flexible aminoethyl chain imparts a unique combination of properties that are central to its chemical behavior.

Identifiers and Structural Representation

- IUPAC Name: **N-(2-aminoethyl)-4-methylbenzenesulfonamide**[\[2\]](#)
- Common Synonym: N-Tosylethylenediamine[\[3\]](#)
- CAS Number: 14316-16-6[\[2\]](#)[\[4\]](#)
- Molecular Formula: C₉H₁₄N₂O₂S[\[2\]](#)[\[4\]](#)
- SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCN[\[2\]](#)
- InChI Key: JATMCAQQSXISOR-UHFFFAOYSA-N[\[2\]](#)

Caption: Chemical structure of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide**.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound. These values are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

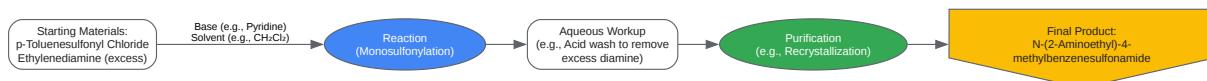
Property	Value	Source(s)
Molecular Weight	214.28 g/mol	[4] [5]
Appearance	Solid	[4]
Melting Point	122-126 °C	[4]
Boiling Point	363.1±52.0 °C (Predicted)	[4]
Density	1.214±0.06 g/cm ³ (Predicted)	[4]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[4] [6]
Topological Polar Surface Area (TPSA)	72.19 Å ²	[3]
logP	0.23202	[3]

Synthesis and Manufacturing

The synthesis of sulfonamides is a cornerstone of organic chemistry, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine.^[1] This classic approach is directly applicable to the preparation of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide**.

Retrosynthetic Analysis and Strategy

The most logical synthetic route involves the formation of the sulfonamide bond between p-toluenesulfonyl chloride (tosyl chloride) and ethylenediamine. The key challenge in this synthesis is controlling the stoichiometry to favor monosulfonylation over the formation of the bis-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)ethylenediamine. This is typically achieved by using a large excess of the diamine, which ensures that the sulfonyl chloride is more likely to react with an unreacted diamine molecule rather than the already monosulfonated product.



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Caption: General workflow for the synthesis of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide**.

Detailed Laboratory Protocol

This protocol is a representative method for the laboratory-scale synthesis. The causality behind using excess ethylenediamine is to statistically favor the formation of the mono-substituted product. The acid wash during workup is critical for removing the unreacted basic ethylenediamine from the organic phase.

- Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (e.g., 5 equivalents) in a suitable solvent like dichloromethane (CH_2Cl_2). Cool the solution in an ice-water bath to 0-5 °C.

- Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in CH_2Cl_2 and add it dropwise to the stirred ethylenediamine solution over 30-60 minutes, maintaining the temperature below 10 °C. A base such as pyridine is often added to neutralize the HCl generated during the reaction.[1]
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure complete consumption of the tosyl chloride.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ethylenediamine, followed by water, and finally a saturated sodium bicarbonate solution.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure **N-(2-Aminoethyl)-4-methylbenzenesulfonamide**.

Chemical Reactivity and Synthetic Utility

The reactivity of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide** is dictated by its two distinct functional groups: the nucleophilic primary amine and the acidic sulfonamide proton.

Reactivity of the Primary Amine

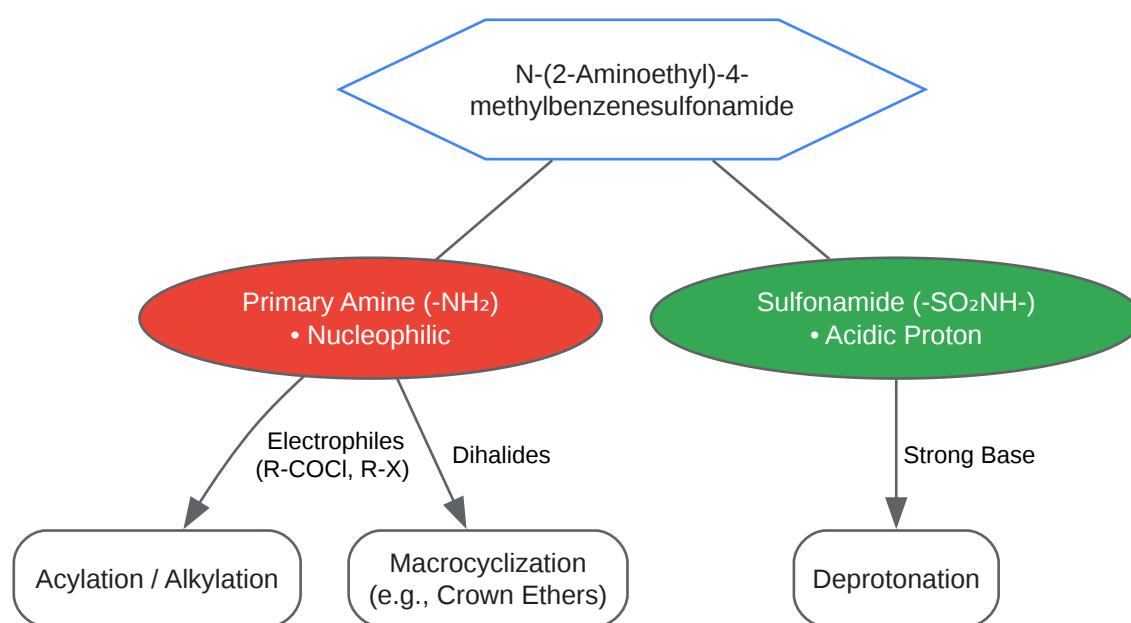
The terminal primary amino group ($-\text{NH}_2$) is a potent nucleophile and can participate in a wide range of reactions, including:

- Alkylation and Arylation: To form secondary or tertiary amines.
- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

- Crown Ether Synthesis: It is explicitly used in the synthesis of N-(2-tosylamidoethyl)monoazacrown ethers, where the amine acts as a key nucleophile in the macrocyclization step.[4][8]

Reactivity of the Sulfonamide Moiety

The sulfonamide group ($-\text{SO}_2\text{NH}-$) is generally stable and relatively unreactive.[1] However, the proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. This anion can then act as a nucleophile. The tosyl group itself is an excellent protecting group for amines and can be removed under specific reductive conditions, although this is less common when the primary amine is the desired reactive site.[9]



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Caption: Key reactive sites and typical transformations of the title compound.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

Technique	Expected Characteristics
¹ H NMR	Aromatic Protons: Two doublets in the aromatic region (~7.3-7.8 ppm) characteristic of a para-substituted benzene ring. Methyl Protons: A singlet around 2.4 ppm for the tosyl methyl group. Methylene Protons: Two triplets corresponding to the two -CH ₂ - groups of the ethylenediamine backbone. Amine/Amide Protons: Broad singlets for the -NH ₂ and -SO ₂ NH- protons, which are exchangeable with D ₂ O.
¹³ C NMR	Aromatic Carbons: Signals in the aromatic region (~127-144 ppm). Methylene Carbons: Signals corresponding to the two -CH ₂ - carbons. Methyl Carbon: A signal around 21.5 ppm for the tosyl methyl group.
IR Spectroscopy	N-H Stretching: Bands for the primary amine and the sulfonamide N-H group. S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (~1330 cm ⁻¹ and ~1160 cm ⁻¹). Aromatic C-H Stretching: Signals above 3000 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak [M+H] ⁺ corresponding to the calculated molecular weight (214.28).

Note: Spectral data for the related compound 4-(2-Aminoethyl)benzenesulfonamide is available in spectral databases and can serve as a useful comparison.[10]

Safety, Handling, and Storage

As a laboratory chemical, **N-(2-Aminoethyl)-4-methylbenzenesulfonamide** must be handled with appropriate care. The following information is aggregated from safety data sheets.

GHS Hazard Classification

- Pictogram: Warning.[\[2\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[2\]](#)
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)

Recommended Handling and PPE

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[\[11\]](#)
 - Skin Protection: Wear protective gloves and a lab coat.[\[11\]](#)
 - Respiratory Protection: If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[11\]](#)

Storage and Stability

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[4\]](#)[\[11\]](#)
Store under an inert atmosphere and protect from light.[\[6\]](#)
- Incompatible Materials: Strong oxidizing agents.[\[11\]](#)

Applications in Research and Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[\[1\]](#)[\[12\]](#) **N-(2-**

Aminoethyl)-4-methylbenzenesulfonamide serves as a valuable intermediate for accessing more complex molecules with potential therapeutic value.

- **Building Block for Heterocycles:** The dual functionality allows for its use in the construction of nitrogen-containing heterocyclic systems, such as piperazines and diazepanes.[\[9\]](#)
- **Precursor for Enzyme Inhibitors:** The related structural motif, 4-(2-aminoethyl)benzenesulfonamide, is a known building block for potent inhibitors of carbonic anhydrase (CA), an enzyme class implicated in glaucoma, epilepsy, and certain cancers.[\[13\]](#) [\[14\]](#) The tosylated analogue can be used to synthesize derivatives with modulated physicochemical properties for structure-activity relationship (SAR) studies.
- **Intermediate for Antidiabetic Agents:** The core structure is related to intermediates used in the synthesis of sulfonylurea hypoglycemic agents like glipizide and glimepiride.[\[15\]](#)[\[16\]](#) While the specific compound of interest is 4-(2-aminoethyl)benzenesulfonamide, the synthetic strategies and chemical principles are closely related.

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- To cite this document: BenchChem. [N-(2-Aminoethyl)-4-methylbenzenesulfonamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

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